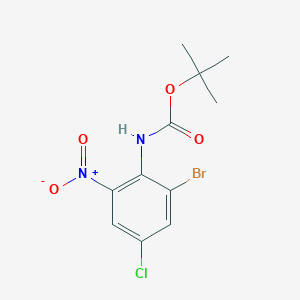
Tert-butyl (2-bromo-4-chloro-6-nitrophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo, a chloro, and a nitro substituent on a phenyl ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The process involves the formation of a carbon-nitrogen bond through a cross-coupling reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and chloro substituents on the phenyl ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromo or chloro groups.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Various oxidized phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines .
Biology:
- Potential applications in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine:
- Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate is not well-documented. its reactivity can be attributed to the presence of multiple functional groups that can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Comparison:
- tert-Butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate is unique due to the presence of multiple substituents (bromo, chloro, nitro) on the phenyl ring, which can influence its reactivity and potential applications.
- Other similar compounds may have different substituents or functional groups, leading to variations in their chemical behavior and uses.
This detailed article provides a comprehensive overview of tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H12BrClN2O4 |
|---|---|
Poids moléculaire |
351.58 g/mol |
Nom IUPAC |
tert-butyl N-(2-bromo-4-chloro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12BrClN2O4/c1-11(2,3)19-10(16)14-9-7(12)4-6(13)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16) |
Clé InChI |
XDVNUSXJHGRQRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















